molecular formula C20H16N2O3 B2819375 2-[2-(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1332530-05-8

2-[2-(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2819375
CAS No.: 1332530-05-8
M. Wt: 332.359
InChI Key: AVCALOQLTOKNGE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a quinoline and an isoindole moiety. Quinolines are aromatic compounds that are often used in medicinal chemistry due to their biological activity . Isoindoles are a type of heterocycle, which are also common in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline and isoindole rings, both of which are aromatic and contribute to the compound’s stability. The ethyl linker would provide flexibility to the molecule, potentially allowing it to adopt different conformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For instance, its solubility would be affected by the presence of the polar quinoline and isoindole rings. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .

Scientific Research Applications

Synthesis and Molecular Studies

The compound has been involved in various synthetic pathways, contributing to the field of organic chemistry. A notable study by Halim & Ibrahim (2017) reported the synthesis of a new derivative of heteroannulated chromone, closely related to the compound , through condensation reactions. This work emphasized Density Functional Theory (DFT) calculations, electronic structure analysis, and nonlinear optical (NLO) properties, showcasing the compound's potential in electronic and optical applications Halim & Ibrahim, 2017.

Development of Synthetic Methods

Tkachuk et al. (2020) developed an effective synthesis method for a structurally similar compound, highlighting the versatility and adaptability of these chemical frameworks in synthetic organic chemistry. This study provides insights into the compound's role in facilitating the development of new synthetic routes Tkachuk et al., 2020.

Molecular Interactions and Solvation Studies

Research by Tekade et al. (2019) on N-phthaloyl compounds, including structures related to the compound in focus, explored molecular interactions in various solvents. This study is significant for understanding the solvation and interaction mechanisms, which are crucial for pharmaceutical and material science applications Tekade et al., 2019.

Antiviral Activity Research

The exploration of antiviral activities of related compounds, as reported by Ivashchenko et al. (2014), opens avenues for the compound's potential use in medical research, particularly in developing treatments against viral infections Ivashchenko et al., 2014.

Reaction Mechanisms and Structural Analysis

Studies on reaction mechanisms and structural elucidation, such as the work by Ukrainets et al. (2009) and Ishihara et al. (1990), contribute to a deeper understanding of the chemical behavior and structural characteristics of these compounds, which is essential for their application in complex synthetic pathways and material science Ukrainets et al., 2009; Ishihara et al., 1990.

Safety and Hazards

As with any chemical compound, handling this molecule would require appropriate safety measures. Without specific toxicity data, it’s hard to comment on the exact hazards associated with this compound .

Future Directions

The future research directions for this compound would depend on its intended applications. If it shows promising biological activity, it could be further optimized and tested as a potential drug .

Properties

IUPAC Name

2-[2-(6-methyl-2-oxo-1H-quinolin-3-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c1-12-6-7-17-14(10-12)11-13(18(23)21-17)8-9-22-19(24)15-4-2-3-5-16(15)20(22)25/h2-7,10-11H,8-9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCALOQLTOKNGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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